4-(3,4-dimethoxyphenyl)-1-(4-methylphenyl)-2,3-dihydro-1H-imidazole-2-thione
Description
5-(3,4-Dimethoxyphenyl)-3-(4-methylphenyl)-1H-imidazole-2-thione is a heterocyclic compound that features an imidazole ring substituted with dimethoxyphenyl and methylphenyl groups
Properties
IUPAC Name |
5-(3,4-dimethoxyphenyl)-3-(4-methylphenyl)-1H-imidazole-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c1-12-4-7-14(8-5-12)20-11-15(19-18(20)23)13-6-9-16(21-2)17(10-13)22-3/h4-11H,1-3H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAPVJQVSEVZSID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(NC2=S)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-dimethoxyphenyl)-1-(4-methylphenyl)-2,3-dihydro-1H-imidazole-2-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with 4-methylbenzylamine to form an intermediate Schiff base, which is then cyclized with thiourea under acidic conditions to yield the target compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(3,4-Dimethoxyphenyl)-3-(4-methylphenyl)-1H-imidazole-2-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols or other reduced derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
The compound 4-(3,4-dimethoxyphenyl)-1-(4-methylphenyl)-2,3-dihydro-1H-imidazole-2-thione is a member of the imidazole family, which has garnered attention for its diverse applications in medicinal chemistry, particularly due to its potential therapeutic properties. This article explores the scientific research applications of this compound, focusing on its biological activities, synthesis methods, and case studies.
Structure and Composition
- Molecular Formula : C18H20N2O2S
- Molecular Weight : 328.43 g/mol
- CAS Number : Not specified in the search results.
The compound features a thione functional group attached to an imidazole ring, which contributes to its biological activity.
Antimicrobial Activity
Research has shown that imidazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been tested against various bacterial strains:
- Staphylococcus aureus
- Escherichia coli
- Bacillus subtilis
Studies indicate that modifications in the phenyl groups can enhance antibacterial efficacy. For example, Jain et al. synthesized derivatives that demonstrated potent activity against these pathogens, suggesting that the presence of specific substituents on the imidazole ring can influence antimicrobial effectiveness .
Anticancer Potential
Imidazole derivatives have been explored for their anticancer properties. The compound's ability to inhibit specific enzymes involved in cancer progression makes it a candidate for further investigation in cancer therapy:
- Indoleamine 2,3-dioxygenase (IDO) is a target for cancer treatment due to its role in immune suppression within tumors. Compounds similar to this compound have been studied for their potential to inhibit IDO activity, thereby enhancing anti-tumor immunity .
Cardiovascular Applications
Research has also focused on the antihypertensive effects of imidazole derivatives. In studies involving animal models, compounds with structural similarities to the target compound showed promise in reducing blood pressure and improving vascular function:
- The vasorelaxant effects of these compounds were evaluated using various methodologies, including tail-cuff methods in hypertensive rats. Results indicated significant reductions in blood pressure and vascular resistance .
Case Study 1: Antibacterial Efficacy
In a comparative study conducted by Brahmbhatt et al., several imidazole derivatives were synthesized and tested for their antibacterial activity against common pathogens. The study highlighted that specific substitutions on the imidazole ring significantly enhanced antibacterial potency compared to standard antibiotics like ampicillin .
Case Study 2: Anticancer Mechanisms
A systematic evaluation of imidazole derivatives as IDO inhibitors was performed by researchers aiming to develop novel anticancer agents. The study utilized computational docking techniques to identify potential binding interactions between the compounds and IDO, leading to the identification of more potent inhibitors than previously known .
Mechanism of Action
The mechanism of action of 4-(3,4-dimethoxyphenyl)-1-(4-methylphenyl)-2,3-dihydro-1H-imidazole-2-thione involves its interaction with molecular targets, such as enzymes or receptors. The compound can modulate biological pathways by binding to active sites or altering the function of target proteins. The exact pathways and targets depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
5-(3,4-Dimethoxyphenyl)-1H-imidazole-2-thione: Lacks the 4-methylphenyl group.
3-(4-Methylphenyl)-1H-imidazole-2-thione: Lacks the 3,4-dimethoxyphenyl group.
5-Phenyl-3-(4-methylphenyl)-1H-imidazole-2-thione: Lacks the dimethoxy substitution.
Uniqueness
5-(3,4-Dimethoxyphenyl)-3-(4-methylphenyl)-1H-imidazole-2-thione is unique due to the presence of both the dimethoxyphenyl and methylphenyl groups, which can influence its chemical reactivity and biological activity
Biological Activity
The compound 4-(3,4-dimethoxyphenyl)-1-(4-methylphenyl)-2,3-dihydro-1H-imidazole-2-thione , also known as 5-(3,4-dimethoxyphenyl)-3-(4-methylphenyl)-1H-imidazole-2-thione , is a heterocyclic compound with potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant case studies and data tables.
- Molecular Formula : C18H18N2O2S
- Molecular Weight : 330.41 g/mol
- CAS Number : 866346-42-1
Synthesis
The synthesis of this compound typically involves the cyclization of appropriate precursors. A common method includes:
- Formation of Schiff Base : Reaction of 3,4-dimethoxybenzaldehyde with 4-methylbenzylamine.
- Cyclization : The Schiff base is then cyclized with thiourea under acidic conditions to yield the target compound.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In a study evaluating various thiazole derivatives, it was found that compounds with similar structural features showed promising results against bacterial strains such as Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The anticancer potential of this compound has been explored through various assays:
- Cell Line Studies : In vitro studies demonstrated cytotoxic effects against several cancer cell lines including MCF-7 (breast cancer) and HT29 (colon cancer). The IC50 values for these cell lines were reported to be below 10 µM, indicating potent activity .
- Mechanism of Action : The compound is believed to induce apoptosis in cancer cells by modulating pathways associated with cell survival and proliferation .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : It can inhibit enzymes involved in cell cycle regulation and DNA repair mechanisms.
- Receptor Modulation : The compound may bind to various receptors, altering their signaling pathways which leads to apoptotic processes in cancer cells .
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 4-(3,4-dimethoxyphenyl)-1-(4-methylphenyl)-2,3-dihydro-1H-imidazole-2-thione, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclocondensation reactions. For example, allylation of imidazole precursors using allyl bromide in dimethyl sulfoxide (DMSO) with potassium hydroxide as a base has been reported, followed by purification via solvent extraction and recrystallization . Optimization of reaction parameters (e.g., temperature, solvent polarity, and catalyst loading) can be systematically tested using statistical Design of Experiments (DoE) methodologies to minimize trial runs and maximize yield .
Q. How can the purity and structural integrity of this compound be confirmed post-synthesis?
- Methodological Answer : Characterization should include:
- Melting point analysis to compare with literature values.
- Spectroscopic techniques :
- IR spectroscopy to identify functional groups (e.g., C=S stretch at ~1200 cm⁻¹).
- ¹H/¹³C NMR to verify substituent positions (e.g., methoxy proton signals at δ 3.7–3.9 ppm).
- Elemental analysis (C, H, N, S) to validate stoichiometric ratios .
Q. What preliminary biological screening assays are suitable for evaluating its bioactivity?
- Methodological Answer : Initial screens should focus on:
- Antimicrobial activity : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria and fungi (e.g., Candida albicans).
- Enzyme inhibition : Assays targeting β-lactamase or cytochrome P450 isoforms, given the imidazole-thione moiety’s affinity for metal-containing enzymes .
Advanced Research Questions
Q. How do structural modifications (e.g., methoxy vs. methyl groups) influence the compound’s bioactivity and binding interactions?
- Methodological Answer :
- Comparative SAR Studies : Synthesize analogs with substituent variations (e.g., replacing 3,4-dimethoxy with halogen or nitro groups) and compare bioactivity data.
- Molecular Docking : Use software like AutoDock to model interactions with target proteins (e.g., fungal CYP51). The 3,4-dimethoxy groups may enhance π-π stacking with aromatic residues, while the thione group coordinates catalytic metal ions .
Q. How can crystallographic data resolve contradictions in reported bioactivity across structurally similar imidazole-thiones?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) reveals conformational details (e.g., dihedral angles between aryl rings and imidazole core) that affect binding. For example, a non-planar imidazole ring (dihedral angle >30° with phenyl substituents) may reduce steric hindrance in enzyme active sites, explaining higher activity in certain derivatives .
Q. What strategies mitigate challenges in scaling up synthesis while maintaining reproducibility?
- Methodological Answer :
- Process Analytical Technology (PAT) : Implement in-line FTIR or HPLC monitoring to track reaction progress and intermediates.
- Green Chemistry Approaches : Replace DMSO with biodegradable solvents (e.g., cyclopentyl methyl ether) to improve sustainability .
Data Interpretation and Optimization
Q. How can conflicting results in biological assays (e.g., variable MIC values) be systematically addressed?
- Methodological Answer :
- Standardization : Use reference strains (e.g., ATCC controls) and uniform inoculum sizes.
- Dose-Response Curves : Calculate IC₅₀ values to quantify potency differences.
- Metabolite Profiling : LC-MS/MS to rule out degradation products interfering with assays .
Q. What computational tools predict the compound’s ADMET (absorption, distribution, metabolism, excretion, toxicity) properties?
- Methodological Answer :
- SwissADME : Predicts solubility (LogP), bioavailability, and P-glycoprotein substrate potential.
- ProTox-II : Estimates toxicity endpoints (e.g., hepatotoxicity) based on structural alerts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
